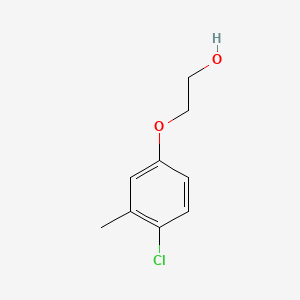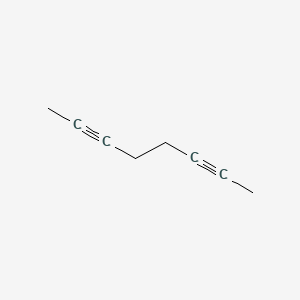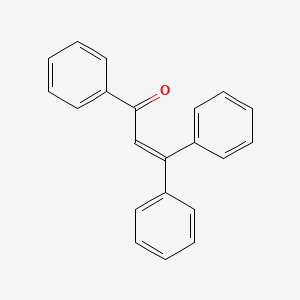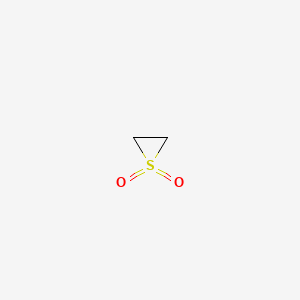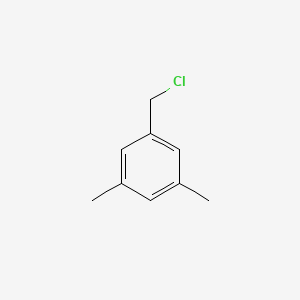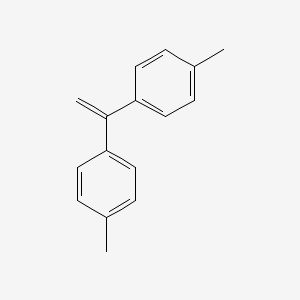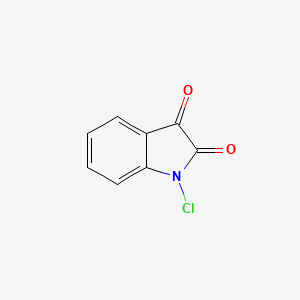
1-Cyclohexyl-2,2-dimethyl-1-propanol
Vue d'ensemble
Description
1-Cyclohexyl-2,2-dimethyl-1-propanol is a chemical compound with the formula C11H22O . It has a molecular weight of 170.2918 . The IUPAC Standard InChI is InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group (a six-membered carbon ring) attached to a 2,2-dimethyl-1-propanol group . This structure is also available as a 2d Mol file .Applications De Recherche Scientifique
Photosensitized Reactions
1-Cyclohexyl-2,2-dimethyl-1-propanol demonstrates significant potential in photosensitized reactions. Research by Marshall and Greene (1969) on similar compounds reveals that upon UV irradiation in specific conditions, a mixture of products including methylenecyclohexane and various cyclohexanol derivatives is formed. These findings indicate possible applications in photochemical synthesis and transformations (Marshall & Greene, 1969).
Reaction with Dimsyl Anion
Beerli and Borschberg (1992) investigated the reaction of similar compounds with the dimsyl anion, resulting in unexpected products with additional carbon atoms. This research highlights the compound's reactivity and potential applications in organic synthesis, particularly in creating complex molecular structures (Beerli & Borschberg, 1992).
Intramolecular Cyclization
The intramolecular cyclization of epoxy alcohols related to this compound has been studied by MuraiAkio, OnoMitsunori, and MasamuneTadashi (1977). They found that treating such compounds with a base in specific conditions leads to the formation of oxetanes. This research opens doors for the compound's use in the synthesis of cyclic ethers, which are valuable in medicinal chemistry and material science (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Deiodination Studies
Research by Dolenc and Plesničar (1997) into the thermolysis of tert-butylperoxy iodanes in the presence of cyclohexyl radicals demonstrated an efficient deiodination of iodocyclohexane. This study suggests potential for this compound in radical-induced deiodination reactions, whichcould be useful in organic synthesis and pharmaceutical research (Dolenc & Plesničar, 1997).
Cyclopentannulation Processes
Hiyama et al. (1981) described a regio- and stereoselective cyclopentannulation process involving propargyl alcohol dianion adducts of ketones. Their work indicates the potential use of this compound in the synthesis of complex organic structures like bicyclo compounds, which have applications in creating natural products and pharmaceuticals (Hiyama, Shinoda, Saimoto, & Nozaki, 1981).
Photochemical Reduction
Hombrecher and Margaretha (1982) investigated the photochemical behavior of bromo-dimethyl cyclohexenones, related to this compound, in different solvents. Their findings on photochemical reduction reactions could provide insights into the photochemical applications of this compound, particularly in the formation of reduced products from excited states (Hombrecher & Margaretha, 1982).
Optical Resolution of Ketones
Solladié and Lohse (1993) demonstrated the use of a compound similar to this compound in the optical resolution of ketones. This application is particularly relevant in the production of enantiomerically pure compounds, which is a critical aspect of pharmaceutical manufacturing (Solladié & Lohse, 1993).
Vibrational Spectra Studies
Altnöder, Oswald, andSuhm (2014) conducted research on the vibrational spectra of cyclohexylmethanol and its derivatives, which are structurally similar to this compound. Their work provides valuable insights into the interaction effects of hydrogen bonds and London dispersion forces, which are critical for understanding the compound's behavior in various chemical environments. This information is useful for developing applications in spectroscopy and molecular structure analysis (Altnöder, Oswald, & Suhm, 2014).
Hydrodeoxygenation Studies
Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over cobalt-based catalysts. Considering the structural similarities, this compound could potentially be used in similar catalytic processes. This application is significant for converting biomass into valuable chemical feedstocks, contributing to sustainable chemical production (Liu, Jia, Xu, Zhang, & Fu, 2017).
Propriétés
IUPAC Name |
1-cyclohexyl-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBWIOMPFKTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977591 | |
| Record name | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62039-14-9, 15972-13-1 | |
| Record name | 1-Cyclohexyl-2,2-dimethyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



